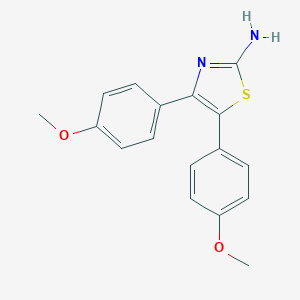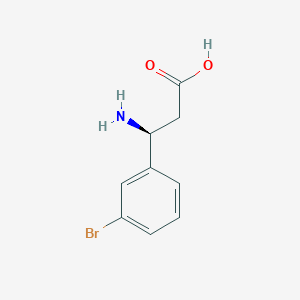
(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, including those related to phenyl-propionic acids, have received significant attention in medicinal research for their antitumor properties. These compounds' structural flexibility allows for various chemical modifications, potentially influencing their biological activity against cancer cells. Research highlights the underutilized potential of cinnamoyl derivatives in cancer treatment, despite their long medicinal tradition dating back to 1905. The synthesis and biological evaluation of various cinnamoyl acids and derivatives underscore their promising anticancer efficacy, suggesting a potential area of application for related compounds like (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Role in Metabolic and Microbial Pathways
The metabolic pathways involving aromatic amino acids and their microbial metabolites have implications for various diseases, including non-alcoholic fatty liver disease (NAFLD). The microbial metabolism of aromatic amino acids, such as phenylalanine, produces metabolites that can both positively and negatively impact NAFLD pathophysiology, including effects on lipogenesis, inflammation, and liver function. This suggests a potential research application for (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid in studying metabolic diseases and the microbiota-gut-liver axis (Shcherbakova, Sall, Sitkin, Vakhitov, & Demyanova, 2020).
Biomedical and Biochemical Applications
Amino acids and their derivatives play crucial roles in developing sensors and biosensors for biomedical applications. The synthesis and function of electrochemical sensors and biosensors utilizing conducting polymers and molecularly imprinted polymers for the detection of amino acids demonstrate the broad utility of amino acid derivatives in bioanalytical chemistry. This indicates potential applications for (S)-3-Amino-3-(3-bromo-phenyl)-propionic acid in the development of analytical tools for biomedical research (Dinu & Apetrei, 2022).
Propiedades
IUPAC Name |
(3S)-3-amino-3-(3-bromophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAXKJHJUXZOT-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid | |
CAS RN |
275826-35-2 |
Source


|
| Record name | 275826-35-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)
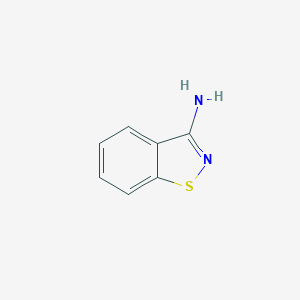
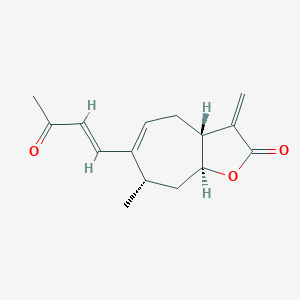
![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)
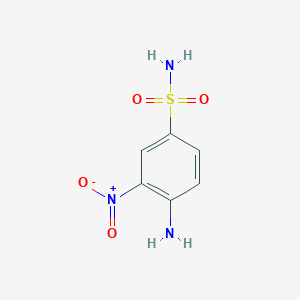



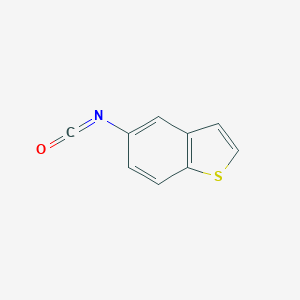
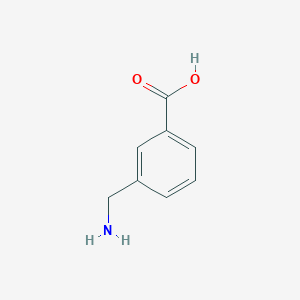

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
